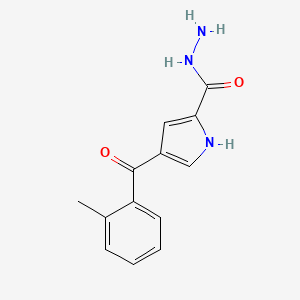

4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-4-2-3-5-10(8)12(17)9-6-11(15-7-9)13(18)16-14/h2-7,15H,14H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEXUNOVRMNPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191752 | |

| Record name | 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477858-85-8 | |

| Record name | 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477858-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide typically involves the reaction of 2-methylbenzoyl chloride with 1H-pyrrole-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide (CAS No. 477858-85-8) is a heterocyclic organic compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and biological research. This article explores its applications in detail, supported by data tables and documented case studies.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, particularly as an antitumor agent . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Case Study:

In an experiment reported in Antimicrobial Agents and Chemotherapy, this compound demonstrated activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

Materials Science

The compound has been explored for its use in creating novel polymers and materials due to its unique chemical structure, which can enhance material properties such as thermal stability and mechanical strength.

Application Example:

Researchers have synthesized polymer composites incorporating this compound, leading to materials with improved mechanical properties suitable for applications in aerospace and automotive industries.

Chemical Synthesis

As a versatile building block, this compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those with biological activity.

Synthesis Pathway:

The compound can be synthesized through a multi-step reaction involving the condensation of 2-methylbenzoyl chloride with pyrrole followed by hydrazinolysis. This synthetic route has been optimized for yield and purity.

Mechanism of Action

The mechanism of action of 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole-Based Carbohydrazides

Key Observations :

Comparison :

Key Insights :

- The 2-methylbenzoyl group likely reduces solubility in polar solvents compared to unsubstituted 1H-pyrrole-2-carbohydrazide .

Molecular Interactions and Computational Studies

- Hydrogen Bonding : The carbohydrazide group in the target compound participates in N–H⋯O/N interactions, similar to and , which stabilize supramolecular assemblies .

- Docking Studies : Analogs like 4-(2,5-dimethylpyrrole) derivatives () show that substituents influence binding affinity to biological targets. The 2-methylbenzoyl group may enhance interactions with hydrophobic enzyme pockets .

Biological Activity

4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrole ring substituted with a 2-methylbenzoyl group and a carbohydrazide moiety, suggests various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

- IUPAC Name : this compound

- Chemical Formula : C13H12N2O2

- CAS Number : 477858-85-8

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways within cells. This modulation can lead to significant biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to the pyrrole structure. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines. A study reported that certain pyrrole derivatives exhibited significant antiproliferative activity against breast cancer cell lines (MDA-MB-435 and MDA-MB-468), with growth inhibition rates reaching up to 62.46% at a concentration of 10 µM .

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 8f | MDA-MB-435 | 62.46 |

| 8f | MDA-MB-468 | 40.24 |

This highlights the potential of this compound and its derivatives in anticancer drug development.

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have been investigated for anti-inflammatory effects. The presence of the hydrazide functional group is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that pyrrole derivatives can exhibit bactericidal and fungicidal activities, making them promising candidates for developing new antimicrobial agents .

Case Studies

- In Vitro Studies : A series of pyrrole derivatives were synthesized and tested against a panel of cancer cell lines through the National Cancer Institute (NCI) Developmental Therapeutics Program. The results indicated that several compounds exhibited significant cytotoxicity, suggesting that modifications on the pyrrole ring can enhance biological activity .

- Computational Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies provide insights into its mechanism of action and help identify potential pathways for therapeutic intervention .

Q & A

What are the common synthetic routes for preparing 4-(2-methylbenzoyl)-1H-pyrrole-2-carbohydrazide?

Basic Research Question

The compound is typically synthesized via hydrazide formation. A general method involves refluxing 2-acetylpyridine derivatives with 4-methylbenzoyl hydrazine in ethanol for 3 hours, followed by solvent removal and crystallization (yield ~90%) . Alternative routes include cyclization of substituted benzoic acid hydrazides using reagents like phosphorus oxychloride (POCl₃) at 120°C, as seen in analogous oxadiazole syntheses . Key steps include:

- Reagent selection : Ethanol as a solvent for reflux due to its polarity and boiling point.

- Purification : Cold ethanol washes and oven drying (70–80°C) to isolate crystalline products .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Characterization relies on:

- Spectroscopy :

- IR : Confirm hydrazide C=O (1640–1680 cm⁻¹) and N–H stretches (3100–3300 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl/methylene groups (δ 2.0–3.0 ppm) .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for structurally similar hydrazide derivatives .

- Elemental analysis : Validate purity (>95%) via C, H, N content .

How can reaction yields be optimized during synthesis?

Advanced Research Question

Yield optimization requires systematic adjustments:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalyst use : Acid catalysts (e.g., POCl₃) can accelerate cyclization steps .

- Temperature control : Gradual heating (e.g., 120°C for POCl₃-mediated reactions) minimizes side products .

- Stoichiometry : A 1:1 molar ratio of hydrazine to carbonyl precursor ensures complete conversion .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Contradictions (e.g., unexpected NMR signals) can be addressed via:

- Multi-technique validation : Cross-check IR (amide bands) with X-ray data to confirm functional groups .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess peak splitting due to hydrogen bonding .

What strategies are effective for designing enzyme inhibition studies with this compound?

Advanced Research Question

For biological activity assessment:

- Target selection : Prioritize enzymes with known sensitivity to hydrazide derivatives (e.g., mycobacterial enzymes) .

- Docking studies : Use software like AutoDock to predict binding modes to active sites (e.g., pyrazol-4-yl derivatives in mycobacterial targets) .

- In vitro assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., β-lactamase inhibition) .

What intermediates are critical in the synthesis of this compound?

Basic Research Question

Key intermediates include:

- 4-Methylbenzoyl hydrazine : Synthesized from methyl benzoic acid derivatives and hydrazine hydrate .

- 2-Acetylpyrrole precursors : Prepared via Friedel-Crafts acylation of pyrrole rings .

- Cyclized oxadiazoles : Formed during POCl₃-mediated cyclization of hydrazides .

How can computational methods enhance mechanistic studies of this compound?

Advanced Research Question

Computational approaches include:

- DFT calculations : Optimize molecular geometry and predict vibrational spectra (IR) .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers for permeability studies .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity .

How does the choice of substituents impact the compound’s physicochemical properties?

Advanced Research Question

Substituent effects can be methodically analyzed via:

- LogP measurements : Assess hydrophobicity changes using HPLC retention times .

- Thermal analysis : TGA/DSC to study stability shifts (e.g., methyl groups increasing melting points) .

- Electronic effects : UV-vis spectroscopy to evaluate conjugation (e.g., benzoyl vs. nitro groups) .

What are the best practices for scaling up synthesis without compromising purity?

Advanced Research Question

Scale-up strategies:

- Continuous flow reactors : Improve heat/mass transfer for POCl₃-mediated reactions .

- Crystallization optimization : Use seed crystals and controlled cooling rates to enhance yield .

- By-product monitoring : LC-MS to detect impurities during reaction progression .

How can researchers link mechanistic studies of this compound to broader theoretical frameworks?

Advanced Research Question

Theoretical integration involves:

- Conceptual frameworks : Relate hydrazide reactivity to Curtin-Hammett kinetics or Baldwin’s rules for cyclization .

- Enzyme inhibition models : Apply Michaelis-Menten kinetics to quantify competitive/non-competitive binding .

- Solid-state chemistry : Use Hirshfeld surface analysis to correlate crystal packing with solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.